molecular formula C9H11N5O5 B12393843 1-[(2R,3S,5S)-5-azido-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3S,5S)-5-azido-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12393843
M. Wt: 269.21 g/mol
InChI Key: AKFHSPPNESWGLY-DDQKOSFYSA-N
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Description

1-[(2R,3S,5S)-5-azido-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine nucleosides This compound is characterized by its unique structure, which includes an azido group, a hydroxyl group, and a methoxy group attached to an oxolane ring, which is further connected to a pyrimidine dione moiety

Preparation Methods

The synthesis of 1-[(2R,3S,5S)-5-azido-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Oxolane Ring: The oxolane ring is synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source.

    Attachment of the Pyrimidine Dione Moiety: The pyrimidine dione moiety is attached through condensation reactions, often involving the use of protecting groups to ensure selective reactions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-[(2R,3S,5S)-5-azido-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2R,3S,5S)-5-azido-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5S)-5-azido-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The compound can also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(2R,3S,5S)-5-azido-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione can be compared with other pyrimidine nucleosides, such as:

    Uridine: Similar in structure but lacks the azido and methoxy groups.

    Cytidine: Contains an amino group instead of the azido group and lacks the methoxy group.

    Thymidine: Contains a methyl group instead of the azido group and lacks the methoxy group.

Properties

Molecular Formula

C9H11N5O5

Molecular Weight

269.21 g/mol

IUPAC Name

1-[(2R,3S,5S)-5-azido-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11N5O5/c1-18-6-5(16)7(12-13-10)19-8(6)14-3-2-4(15)11-9(14)17/h2-3,5-8,16H,1H3,(H,11,15,17)/t5?,6-,7-,8+/m0/s1

InChI Key

AKFHSPPNESWGLY-DDQKOSFYSA-N

Isomeric SMILES

CO[C@@H]1[C@@H](O[C@@H](C1O)N=[N+]=[N-])N2C=CC(=O)NC2=O

Canonical SMILES

COC1C(C(OC1N2C=CC(=O)NC2=O)N=[N+]=[N-])O

Origin of Product

United States

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